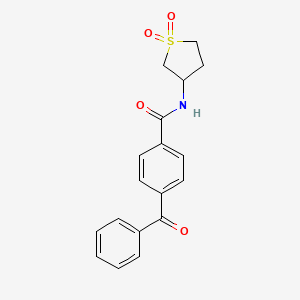

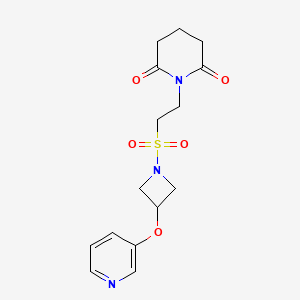

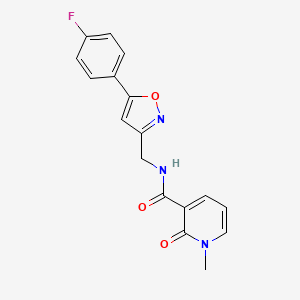

N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound “N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide” is a synthetic molecule that has been studied for its potential in various fields of chemistry and biochemistry. It belongs to a class of compounds known for their complex structures and diverse chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that often include the formation of pyrrole derivatives and oxalamide functionalities. For example, a synthesis route for pyrrole derivatives, which could be analogous to the target compound, involves cyclization reactions and the use of specific catalysts to achieve the desired chemical structure (Mai et al., 2004).

Molecular Structure Analysis

The molecular structure of oxalamide derivatives and related compounds is characterized by hydrogen-bonded supramolecular networks, as seen in studies on N,N'-bis(4-pyridylmethyl)oxalamide and its interactions. These structures are crucial for understanding the compound's reactivity and interaction with biological molecules (Lee, 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrrole and oxalamide derivatives are diverse, including transformations that lead to novel structural motifs. These reactions are essential for modifying the compound's chemical properties for specific applications. An example includes the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides (Mamedov et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure and intermolecular interactions. Investigations into related compounds, like pyridinium salts, provide insights into how structural modifications influence physical properties (Tamuly et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental aspects that define the compound's utility in research and potential applications. Studies on similar molecules, such as the acid-catalyzed rearrangement of oxiranes to oxalamides, highlight the intricate chemistry that could be applied to or influence the behavior of the target compound (Mamedov et al., 2016).

Scientific Research Applications

Chemical Synthesis

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been highlighted as a potent ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, facilitating the synthesis of internal alkynes with diverse substitutions. This process, requiring only 3 mol% of CuCl and DMPPO, operates efficiently at elevated temperatures for bromides and iodides, underscoring the compound's utility in organic synthesis to achieve structural diversity (Chen et al., 2023).

Catalytic Systems

The compound, coupled with Cu(acac)2, has proven to be a powerful catalyst for the hydroxylation of (hetero)aryl halides, producing phenols and hydroxylated heteroarenes with high efficiency. This catalytic system demonstrates remarkable versatility across various (hetero)aryl chlorides, bromides, and iodides, highlighting its potential in facilitating transformations pertinent to the development of novel pharmaceuticals and materials (Xia et al., 2016).

Metal Complex Synthesis

In organometallic chemistry, N,O-bidentate pyridyl functionalized alkoxy ligands have been utilized to synthesize magnesium and zinc complexes, which exhibit pronounced catalytic activity in the ring-opening polymerization of ε-caprolactone and l-lactide. Such complexes demonstrate the utility of the compound in facilitating polymerization reactions, potentially leading to novel polymeric materials with diverse applications (Wang et al., 2012).

Molecular Structure Analysis

Studies on N-aryl-substituted 3-hydroxypyridin-4-ones have provided insights into their crystal structures, revealing hydrogen-bonded dimeric pairs. This structural information is crucial for understanding the molecular interactions and designing compounds with optimized pharmacological activities (Burgess et al., 1998).

Novel Synthetic Pathways

Research has developed novel synthetic approaches for the preparation of di- and mono-oxalamides, showcasing the versatility of related compounds in synthesizing oxalamides, which are valuable intermediates in pharmaceutical and materials chemistry (Mamedov et al., 2016).

properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12-6-7-14(11-13(12)2)20-18(24)17(23)19-9-8-16(22)15-5-4-10-21(15)3/h4-7,10-11,16,22H,8-9H2,1-3H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIOIANXTFRDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)

![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)

![3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491550.png)